Methyl (S)-pyrrolidin-3-YL-acetate hcl chemical properties
Methyl (S)-pyrrolidin-3-YL-acetate hcl chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl (S)-pyrrolidin-3-yl-acetate Hydrochloride
Abstract: Methyl (S)-pyrrolidin-3-yl-acetate hydrochloride is a chiral synthetic building block of significant interest to the pharmaceutical and life sciences industries. The pyrrolidine motif is a privileged scaffold in medicinal chemistry, renowned for its favorable physicochemical properties and its ability to confer three-dimensional complexity to drug candidates, thereby enhancing target specificity and potency.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and applications of the (S)-enantiomer of methyl pyrrolidin-3-yl-acetate as its hydrochloride salt. It is intended for researchers, chemists, and drug development professionals who utilize such intermediates in the design and synthesis of novel therapeutic agents.
Compound Identification and Structural Elucidation
The precise identification of a chemical entity is foundational to its application in research and development. Methyl (S)-pyrrolidin-3-yl-acetate hydrochloride is a specific stereoisomer, and its properties are intrinsically linked to its defined three-dimensional structure.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | methyl 2-[(3S)-pyrrolidin-3-yl]acetate;hydrochloride | [3] |
| CAS Number | 1024038-33-2 | [3][4] |
| Molecular Formula | C₇H₁₄ClNO₂ | [4][5] |
| Molecular Weight | 179.64 g/mol | [4][5] |
| SMILES | COC(=O)C[C@@H]1CCNC1.Cl | [3] |
| InChI Key | ZDVXNHFLFAPGGA-RGMNGODLSA-N |
The "(S)" designation and the "[C@@H]" in the SMILES string denote the specific stereochemistry at the C3 position of the pyrrolidine ring. This chirality is paramount, as biological systems, particularly protein targets like enzymes and receptors, are chiral environments. The spatial orientation of substituents on the pyrrolidine ring can dramatically influence binding affinity and pharmacological activity.[2][6] The hydrochloride salt form is deliberately chosen to improve the compound's stability, crystallinity, and handling characteristics compared to the corresponding free base.
Physicochemical and Handling Properties
Understanding the physical properties of a reagent is critical for its effective use in synthesis and for ensuring laboratory safety. As an amine salt, this compound exhibits characteristics that necessitate specific handling protocols.
Table 2: Key Physicochemical Properties
| Property | Value/Description | Rationale & Field Insights |
| Physical Form | White to off-white solid | [7] Solid form simplifies weighing and handling compared to a liquid or oil. |
| Purity | Typically ≥95% | [3] High purity is essential for use in multi-step syntheses to avoid side reactions and simplify purification of downstream products. |
| Solubility | Soluble in water, ethanol, DMSO, and DMF | [7][8] Good solubility in a range of polar protic and aprotic solvents provides flexibility in choosing reaction conditions. Water solubility is enhanced by the hydrochloride salt form. |
| Hygroscopicity | Hygroscopic; absorbs moisture from the atmosphere | [9][10][11] This is a critical handling consideration. Moisture absorption can change the compound's physical state (clumping) and effective molecular weight, leading to stoichiometry errors in reactions.[9] |
| Storage | Store in a cool, dry place in a tightly sealed container | [11] Proper storage is crucial to mitigate moisture absorption. For long-term storage or in humid environments, a desiccator is recommended.[12] |
Expert Insight: Managing Hygroscopicity
The hygroscopic nature of many amine hydrochlorides is a common challenge. The primary amine in the pyrrolidine ring is protonated, forming an ammonium salt that readily forms hydrogen bonds with atmospheric water.
Synthesis and Analytical Characterization
Methyl (S)-pyrrolidin-3-yl-acetate HCl is not a naturally occurring molecule; it is produced via multi-step organic synthesis. The most common strategies involve the use of a pre-existing chiral starting material to ensure the correct stereochemistry in the final product.[13]
Generalized Synthetic Workflow
A plausible and efficient synthesis begins with a commercially available, enantiopure precursor like Boc-(S)-3-hydroxypyrrolidine. This approach maintains stereochemical integrity throughout the synthesis.
Step-by-Step Analytical Protocol (Self-Validating System)
-
Identity Confirmation (Mass Spectrometry): Dissolve a small sample in a suitable solvent (e.g., methanol). Analyze via LC-MS using electrospray ionization (ESI) in positive mode. Expect to observe the molecular ion ([M+H]⁺) for the free base (C₇H₁₃NO₂) at m/z ≈ 144.1.
-
Structural Verification (NMR Spectroscopy): Prepare a sample in a deuterated solvent like DMSO-d₆. The hydrochloride salt form results in two exchangeable N-H protons that typically appear as a broad singlet far downfield.
-
Expertise: Using DMSO-d₆ is advantageous as it slows the proton exchange rate, often resolving otherwise broad N-H and O-H peaks.
-
-
Purity Assessment (HPLC): Use a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA). Monitor with a UV detector (low wavelength, ~210 nm, due to lack of a strong chromophore) or an ELSD/CAD detector. Purity is determined by the area percentage of the main peak.
-
Enantiomeric Purity (Chiral HPLC): To confirm that the (S)-enantiomer is present and to quantify any (R)-enantiomer, a specialized chiral column (e.g., a polysaccharide-based column) is required. This is a critical, self-validating step to guarantee the stereochemical integrity of the material.
Table 3: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.4 | s (broad) | 2H | NH₂ ⁺ (from HCl salt) |
| 3.61 | s | 3H | O-CH₃ (methyl ester) |
| 2.5 - 3.5 | m | 7H | CH ₂-N, CH -N, CH ₂-COO, CH -CH₂ |
| 1.5 - 2.2 | m | 2H | CH ₂ on pyrrolidine ring |
| (Data adapted from prediction for the corresponding (R)-enantiomer, as spectra are identical).[14] |
Applications in Medicinal Chemistry and Drug Discovery
The value of Methyl (S)-pyrrolidin-3-yl-acetate HCl lies in its utility as a versatile chiral building block. The pyrrolidine ring is a "saturated heterocycle," a class of structures increasingly sought after in modern drug discovery to improve properties like solubility and metabolic stability while providing a three-dimensional vector for substituents.[1][2]
Key Synthetic Transformations:
-
Modification at the Nitrogen: The secondary amine is a nucleophilic site. After optional deprotection to the free base, it can undergo a wide array of reactions, including reductive amination, N-arylation (e.g., Buchwald-Hartwig coupling), acylation, and sulfonylation, to introduce diverse substituents.
-
Modification of the Side Chain: The methyl ester provides an electrophilic handle. It can be saponified (hydrolyzed) to the corresponding carboxylic acid, which can then be coupled with various amines to form amides—a common functional group in many drugs. Alternatively, it can be reduced to the primary alcohol for further functionalization.
This dual functionality allows chemists to rapidly generate libraries of compounds around a core chiral scaffold, which is a key strategy in lead optimization for drug discovery programs targeting a wide range of diseases.[13][15]
Safety and Hazard Information
Professional handling of all chemical reagents requires adherence to established safety protocols. This compound is classified as an irritant.
Table 4: GHS Hazard Summary
| Hazard Code | Description | Precautionary Action |
| H315 | Causes skin irritation | [5][16] Wear protective gloves and clothing. |
| H319 | Causes serious eye irritation | [5][16] Wear safety glasses or goggles. |
| H335 | May cause respiratory irritation | [5][16] Use in a well-ventilated area or chemical fume hood. |
Trustworthiness through Protocol: Always consult the material safety data sheet (MSDS) provided by the supplier before use.[11][17] Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, should be worn at all times. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.
Conclusion
Methyl (S)-pyrrolidin-3-yl-acetate hydrochloride is a high-value chemical intermediate whose utility is derived from its specific stereochemistry, the favorable properties of the pyrrolidine ring, and the orthogonal reactivity of its two key functional groups. Its formulation as a hydrochloride salt enhances its stability and handling, though its hygroscopic nature demands careful laboratory practice. For scientists engaged in the synthesis of complex molecular targets, this building block offers a reliable and versatile platform for introducing a chiral, three-dimensional element crucial for achieving potent and selective biological activity.
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